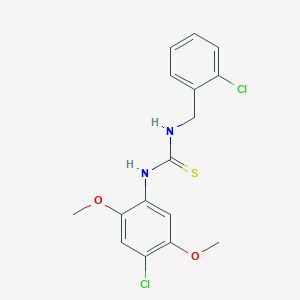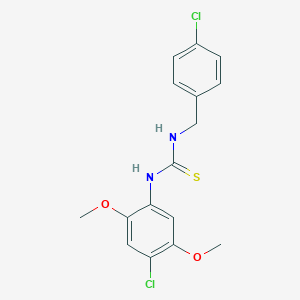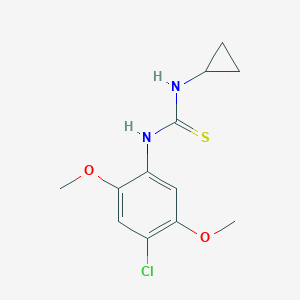
6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE is a synthetic organic compound with a molecular formula of C13H12N2OS. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzamide and 4-methyl-6-methoxyquinazoline.
Formation of Intermediate: The intermediate compound is formed by reacting 2-aminobenzamide with 4-methyl-6-methoxyquinazoline under specific conditions.
Introduction of Prop-2-yn-1-ylsulfanyl Group: The prop-2-yn-1-ylsulfanyl group is introduced through a nucleophilic substitution reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-ylsulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in compounds with different substituents at the prop-2-yn-1-ylsulfanyl position.
科学研究应用
6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
相似化合物的比较
Similar Compounds
Uniqueness
6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE is unique due to its specific structural features, such as the presence of the methoxy, methyl, and prop-2-yn-1-ylsulfanyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C13H12N2OS |
|---|---|
分子量 |
244.31 g/mol |
IUPAC 名称 |
6-methoxy-4-methyl-2-prop-2-ynylsulfanylquinazoline |
InChI |
InChI=1S/C13H12N2OS/c1-4-7-17-13-14-9(2)11-8-10(16-3)5-6-12(11)15-13/h1,5-6,8H,7H2,2-3H3 |
InChI 键 |
LVTLUJNMWSBIDU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1C=C(C=C2)OC)SCC#C |
规范 SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCC#C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)










![Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate](/img/structure/B216469.png)
![Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)
